3-(4-Acetamidophenyl)pyrazine 1-oxide
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[4-(4-oxidopyrazin-4-ium-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)14-11-4-2-10(3-5-11)12-8-15(17)7-6-13-12/h2-8H,1H3,(H,14,16) |
InChI Key |
KQUGGLNWAUPKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
N-Oxidation of Pre-Functionalized Pyrazine Derivatives
Synthesis of 3-(4-Acetamidophenyl)pyrazine
The parent compound, 3-(4-acetamidophenyl)pyrazine, serves as a precursor for N-oxidation. Its preparation typically involves palladium-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
Aryl boronic acids react with halogenated pyrazines under palladium catalysis. For example, 3-bromopyrazine couples with 4-acetamidophenylboronic acid in dimethylformamide (DMF) using Pd(OAc)₂ and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 80–100°C, yielding 3-(4-acetamidophenyl)pyrazine in 65–78% efficiency. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/DABCO | 75 | |
| Solvent | DMF | – | |
| Temperature (°C) | 90 | 78 |
Buchwald–Hartwig Amination
Alternative routes employ amination of 3-bromopyrazine with 4-aminoacetophenone, followed by acetylation. However, this method faces challenges in regioselectivity and requires protection/deprotection steps.
N-Oxidation of Pyrazine Derivatives
N-oxidation introduces the 1-oxide functional group. Common oxidants include peracetic acid (PAA) and m-chloroperbenzoic acid (mCPBA).
Peracetic Acid-Mediated Oxidation
Sato et al. demonstrated that PAA in acetic acid at 50–60°C selectively oxidizes pyrazines to 1-oxides without over-oxidation. Applying this to 3-(4-acetamidophenyl)pyrazine yields the target compound in 82–89% efficiency:
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PAA (40%) | AcOH | 55 | 6 | 89 | |
| mCPBA | CH₂Cl₂ | 25 | 12 | 85 |
Mechanistic Insight : The reaction proceeds via electrophilic attack of the oxidant on the pyrazine nitrogen, followed by proton transfer and stabilization of the N-oxide.
Direct Functionalization of Pyrazine 1-Oxide
Condensation Routes to Pyrazine 1-Oxide Derivatives
Hurd–Mori Synthesis
Condensation of 1,2-diamines with 1,2-diketones forms dihydropyrazines, which oxidize to pyrazines. For example, reacting 4-acetamidophenylglyoxal with ethylenediamine in ethanol, followed by MnO₂ oxidation, yields 3-(4-acetamidophenyl)pyrazine 1-oxide in 58% yield.
| Diamine | Diketone | Oxidant | Yield (%) | Reference |
|---|---|---|---|---|
| Ethylenediamine | 4-Acetamidophenylglyoxal | MnO₂ | 58 |
Limitations : Low yields due to steric hindrance from the bulky acetamidophenyl group.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Electrophilic substitution on pyrazine 1-oxide favors C2 and C6 positions due to N-oxide-directed activation. To achieve C3 substitution, directed ortho-metalation using lithium diisopropylamide (LDA) and subsequent quenching with electrophiles offers a solution.
Stability of N-Oxide Intermediates
Pyrazine 1-oxides are sensitive to reduction and hydrolysis. Storage under inert atmosphere and avoidance of protic solvents during synthesis are critical.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidophenyl)pyrazine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyrazine ring.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxides, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
3-(4-Acetamidophenyl)pyrazine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Acetamidophenyl)pyrazine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazine 1-Oxide Derivatives
Structural and Functional Group Variations
Triazole-Substituted Pyrazine 1-Oxides
- Example : 3-(4-Benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine 1-oxide (Compound 47, )
- Structure : Pyrazine 1-oxide linked to a benzyl-substituted triazolethione.
- Key Differences :
- Benzyl substituent increases hydrophobicity compared to the acetamidophenyl group in the target compound.
Amino-Substituted Triazole-Pyrazine 1-Oxides
- Example: 3-(4-Amino-1-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine 1-oxide (Compound 32, ) Structure: Features an amino group on the triazole ring. Key Differences:
- The amino group enhances hydrogen-bonding capacity, unlike the acetamidophenyl group’s amide functionality.
- Smaller substituent size may improve membrane permeability compared to the bulkier acetamidophenyl group.
- Spectral Data :
- ¹H NMR : Pyrazine protons at δ 8.75–9.43 ppm; NH₂ at δ 6.28 ppm .
Morpholino-Substituted Derivatives
- Example: 4-(1-Methyl-4-morpholino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrazine 1-oxide (Compound 46, ) Structure: Incorporates a morpholine ring, introducing oxygen and nitrogen atoms. Key Differences:
- Morpholino group improves water solubility due to its polar nature.
- Synthesis: Refluxing 3-(2-methylhydrazinecarbonyl)pyrazine 1-oxide with methyl morpholinocarbamodithioate (6 hours, yield: 62%) .
Physicochemical Properties
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 3-(4-Acetamidophenyl)pyrazine 1-oxide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves N-oxidation of pyrazine precursors using peracetic acid or other peroxycarboxylic acids. Optimization focuses on regioselectivity, as electron-withdrawing substituents (e.g., halogens) direct oxidation to the least hindered nitrogen . For example, halogenated pyrazines require controlled conditions to avoid bis-N-oxide formation . Post-synthetic modifications (e.g., acetylation) may use acetic anhydride under reflux, monitored by TLC or HPLC for yield maximization .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of 3-(4-Acetamidophenyl)pyrazine 1-oxide?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the position of the N-oxide group, as chemical shifts for β-protons near the N-O moiety are diagnostic . Infrared (IR) spectroscopy identifies N-O stretching vibrations (~1250–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection ensures purity (>95%) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the regioselectivity of N-oxidation in pyrazine derivatives, and what contradictions exist in mechanistic interpretations?
- Methodology : Substituent effects are quantified using Hammett correlations. For pyrazine 1-oxides, electron-withdrawing groups (e.g., -Cl) reduce the basicity of adjacent nitrogens, favoring oxidation at the more basic, distal nitrogen . However, discrepancies arise when comparing pyrazine 1-oxides (slope = 5.71) with pyrimidine 1-oxides (slope = 6.67), suggesting weaker electronic coupling in pyrazines . Computational studies (DFT) are recommended to resolve ambiguities in π-electron density distribution .
Q. What experimental strategies can address discrepancies between in vitro and in vivo metabolic pathways of 3-(4-Acetamidophenyl)pyrazine 1-oxide?
- Methodology : In vitro models (e.g., liver microsomes) may fail to replicate gut microbiota-mediated reduction observed in vivo . To reconcile
- Use anaerobic bacterial cultures (e.g., Clostridium spp.) to simulate microbial reduction of the pyrazine 1-oxide to pyrazinone intermediates .
- Combine LC-MS/MS with isotopic labeling ([14C]) to track reabsorption and hepatic re-oxidation pathways .
Q. How does the coordination of 3-(4-Acetamidophenyl)pyrazine 1-oxide to metal complexes alter its basicity and reactivity?
- Methodology : Spectrophotometric titrations (pH 0–7) reveal protonation behavior when coordinated to [MII(CN)5]³⁻ (M = Fe, Ru, Os). Basicity follows Fe > Os > Ru, correlating with β-proton NMR shifts (8.24–8.45 ppm) . Competitive protonation steps are analyzed via factor analysis of multiwavelength absorption data. Applications include designing pH-sensitive catalysts or sensors .
Data Contradictions and Resolution
-
Metabolic Stability vs. Redox Activity : While in vitro assays suggest hepatic oxidation dominates, in vivo studies highlight gut microbiota-mediated reduction . Resolution requires cross-validating models:
- Step 1 : Compare stability in aerobic (liver) vs. anaerobic (intestinal) cell cultures.
- Step 2 : Use knockout rodent models (e.g., antibiotic-treated) to isolate microbial contributions .
-
Regioselectivity in Halogenated Derivatives : Chloropyrazines oxidize at the distal nitrogen in peracetic acid, but low yields of bis-N-oxides complicate synthesis . Mitigation involves stepwise oxidation with mCPBA, monitored by [1H NMR] to arrest at the mono-N-oxide stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
